Dihydroxyacetone phosphate
Overview
Description
Dihydroxyacetone phosphate is a crucial biochemical molecule involved in various metabolic pathways, including glycolysis and the Calvin cycle. It is one of the breakdown products of fructose 1,6-bisphosphate and is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate . This compound plays a significant role in the metabolism of glucose and lipid biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxyacetone phosphate can be synthesized through both chemical and enzymatic routes. Chemical synthesis often involves the use of dibenzyl phosphate and Lewis acid-mediated regioselective epoxide ring opening, followed by catalytic oxidation . Enzymatic routes typically involve the conversion of dihydroxyacetone or glycerol via multi-step processes that mimic glycolysis .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. For instance, the methanol-assimilating system of methylotrophic yeasts can be used to produce this compound from methanol and hydroxypyruvate . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dihydroxyacetone phosphate undergoes various chemical reactions, including oxidation, reduction, and isomerization. It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate in glycolysis .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dibenzyl phosphate, Lewis acids, and catalytic oxidants such as tetrapropylammonium perruthenate .
Major Products: The major products formed from the reactions of this compound include glyceraldehyde 3-phosphate and other intermediates in metabolic pathways such as the Calvin cycle .
Scientific Research Applications
Dihydroxyacetone phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various carbohydrates and other complex molecules.
Biology: It plays a central role in metabolic pathways, including glycolysis and the Calvin cycle.
Medicine: It has been investigated for its potential in treating conditions such as lymphoma.
Industry: It is used in the production of self-tanning agents and other cosmetic formulations.
Mechanism of Action
Dihydroxyacetone phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, it is one of the products of the breakdown of fructose 1,6-bisphosphate and is rapidly isomerized to glyceraldehyde 3-phosphate . In the Calvin cycle, it is produced from the reduction of 1,3-bisphosphoglycerate by NADPH . The molecular targets involved include enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase .
Comparison with Similar Compounds
Dihydroxyacetone phosphate is similar to other monosaccharide phosphates, such as glyceraldehyde 3-phosphate and fructose 1,6-bisphosphate . it is unique in its rapid and reversible isomerization to glyceraldehyde 3-phosphate, which is a critical step in glycolysis . Other similar compounds include glycerone phosphate and glycerol-3-phosphate .
Properties
IUPAC Name |
(3-hydroxy-2-oxopropyl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGACRATGGDKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058768 | |
Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydroxyacetone phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-04-5 | |
Record name | Dihydroxyacetone phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyacetone phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxyacetone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04326 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-3-(phosphonooxy)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYACETONE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KF2T6W95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroxyacetone phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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